molecular formula C14H13NO3 B14432879 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- CAS No. 76174-21-5

7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl-

Katalognummer: B14432879
CAS-Nummer: 76174-21-5
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: SHAWIOMFPJAUQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- is a complex organic compound with a unique structure that combines elements of furan and benzopyran

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes .

Medicine

In medicine, 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- may be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it valuable for various industrial applications.

Wirkmechanismus

The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the amino group in 7H-Furo(3,2-g)(1)benzopyran-7-one, 3-amino-2,5,9-trimethyl- makes it unique compared to similar compounds.

Eigenschaften

CAS-Nummer

76174-21-5

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

3-amino-2,5,9-trimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H13NO3/c1-6-4-11(16)18-13-7(2)14-10(5-9(6)13)12(15)8(3)17-14/h4-5H,15H2,1-3H3

InChI-Schlüssel

SHAWIOMFPJAUQZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.